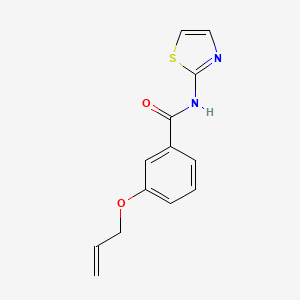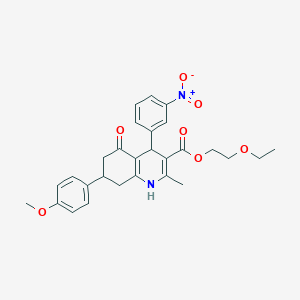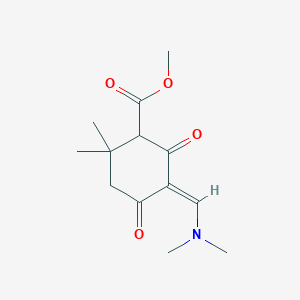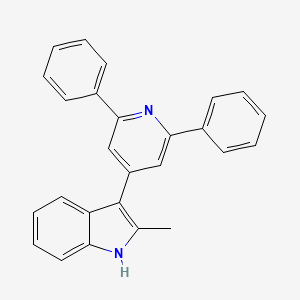
5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate is a synthetic organic compound that belongs to the class of quinoline derivatives
Mecanismo De Acción
5,7-Dichloro-8-quinolinol acts as a mitochondrial inhibitor, disrupting mitochondrial activities by associating with ATP synthase . It binds onto the magnesium binding site of the ATP synthase enzyme, inhibiting the creation of an intramolecular hydrogen bond, resulting in the blockage of ATP production .
Safety and Hazards
While specific safety and hazard information for “5,7-dichloro-8-quinolinyl 2,5-dichloro-4-methoxybenzenesulfonate” is not available, 5,7-Dichloro-8-quinolinol has some safety considerations. It’s classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3, and it’s a respiratory system target organ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require heating or ultrasonic treatment to enhance solubility and reaction rates .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained through crystallization and recrystallization techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can have different chemical and biological properties .
Aplicaciones Científicas De Investigación
5,7-Dichloroquinolin-8-yl 2,5-dichloro-4-methoxybenzene-1-sulfonate has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A related compound with similar antimicrobial properties.
5-Chloro-8-quinolinol: Another quinoline derivative used in various chemical and biological applications.
5,7-Diiodo-8-hydroxyquinoline: Known for its use in medical treatments and as an antiseptic.
Uniqueness
Its ability to undergo various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields .
Propiedades
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2,5-dichloro-4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4NO4S/c1-24-13-6-11(19)14(7-10(13)18)26(22,23)25-16-12(20)5-9(17)8-3-2-4-21-15(8)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFIQGAGWYARNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,5-dimethylphenyl)oxamide](/img/structure/B5080401.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5080408.png)




![3-chloro-4-{[1-(cyclobutylcarbonyl)-4-piperidinyl]oxy}-N-cyclopentylbenzamide](/img/structure/B5080428.png)
![4-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5080436.png)
![1-{[5-chloro-2-(1-pyrrolidinylcarbonyl)-3-thienyl]sulfonyl}pyrrolidine](/img/structure/B5080442.png)


![N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5080490.png)

